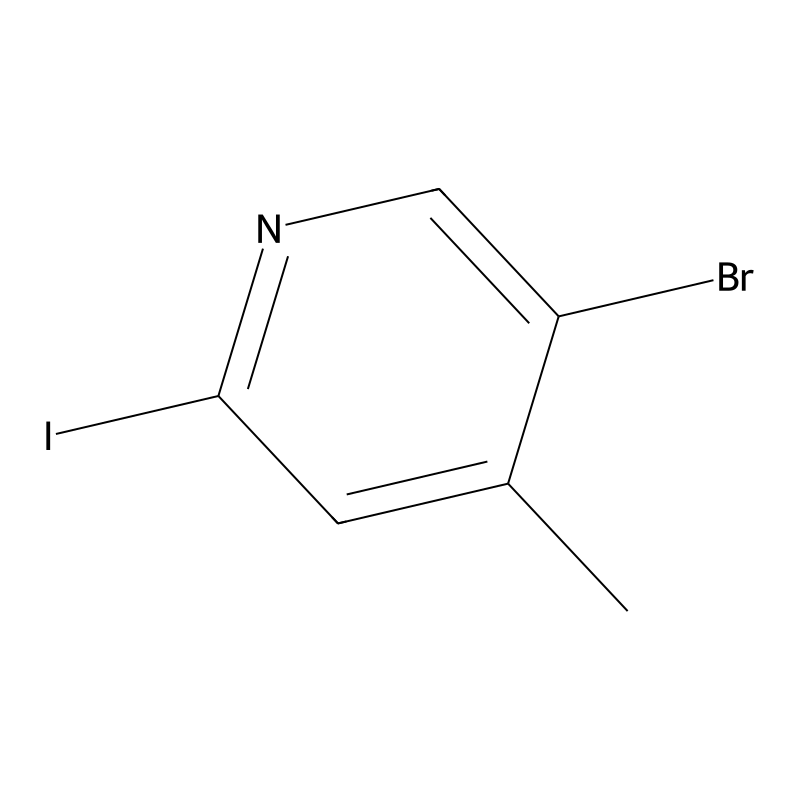

5-Bromo-2-iodo-4-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Potential applications based on structure: Due to the presence of a pyridine ring and halogen atoms (bromine and iodine), 5-Bromo-2-iodo-4-methylpyridine could hold potential for applications in medicinal chemistry or materials science. Pyridine rings are found in many biologically active molecules, and halogens can be useful for introducing reactivity or modifying properties of materials. However, further research is needed to explore these possibilities.

- Search for recent research: Scientific databases like PubChem and Google Scholar can be helpful in finding recent research articles mentioning 5-Bromo-2-iodo-4-methylpyridine. These databases can be accessed through their respective websites .

5-Bromo-2-iodo-4-methylpyridine is a heterocyclic organic compound characterized by the presence of bromine and iodine substituents on a pyridine ring. Its chemical formula is with a molecular weight of approximately 297.92 g/mol . The compound features a methyl group at the 4-position, contributing to its unique properties and reactivity. It is primarily used as an intermediate in organic synthesis, facilitating the construction of more complex molecules due to its electrophilic characteristics .

5-Bromo-2-iodo-4-methylpyridine can participate in various organic reactions, including:

- Nucleophilic Substitution Reactions: The bromine and iodine atoms can be replaced by nucleophiles, making it useful for synthesizing derivatives.

- Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to form biaryl compounds .

- Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups enhances its reactivity towards electrophiles.

Several methods exist for synthesizing 5-bromo-2-iodo-4-methylpyridine:

- Halogenation of Pyridine Derivatives: Starting from 4-methylpyridine, bromination followed by iodination can yield the desired compound.

- Direct Halogenation: Utilizing iodine monochloride or similar reagents in the presence of bromine can facilitate the introduction of both halogens onto the pyridine ring .

- Metal-Catalyzed Reactions: Transition metal-catalyzed halogenation methods offer a more selective approach to synthesizing this compound.

5-Bromo-2-iodo-4-methylpyridine serves various functions in chemical research and industry:

- Building Block in Organic Synthesis: It is widely used to create more complex organic molecules.

- Fluorescent Compound Development: The compound's unique structure allows it to be utilized in developing fluorescent materials .

- Pharmaceutical Research: Its biological activity makes it a candidate for further investigation in drug development.

Interaction studies have highlighted its role as a substrate for various enzymes and its potential interactions with biological systems:

- Cytochrome P450 Interactions: As an inhibitor of CYP1A2, it may influence drug metabolism pathways, which is crucial for understanding pharmacokinetics in drug design .

- Reactivity with Nucleophiles: Its electrophilic nature allows it to interact with nucleophiles in synthetic pathways, making it a valuable reagent in organic chemistry.

Several compounds share structural similarities with 5-bromo-2-iodo-4-methylpyridine. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 5-Bromo-2-iodo-pyridine | 223463-13-6 | Lacks methyl group at the 4-position |

| 5-Iodo-2-bromo-pyridine | 234111-08-1 | Different halogen arrangement |

| 4-Bromo-2-methylpyridine | 233770-01-9 | No iodine substitution; only bromine present |

| 3-Bromo-4-methylpyridine | 89167-19-1 | Bromine at the 3-position; different reactivity |

| 5-Chloro-2-bromo-pyridine | 13534-90-2 | Chlorine instead of iodine; different properties |

Uniqueness

5-Bromo-2-iodo-4-methylpyridine's unique combination of both bromine and iodine along with a methyl group distinguishes it from these similar compounds. This specific arrangement enhances its reactivity and potential applications in synthesis and medicinal chemistry.